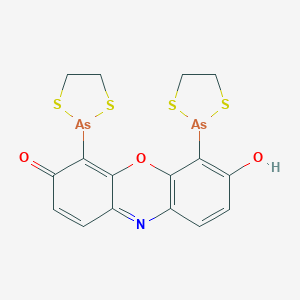

ReAsH-EDT2

描述

ReAsH-EDT2 is a membrane-permeant fluorogenic biarsenical compound derived from the dye resorufin. It is designed for fluorescent labeling of proteins that have been genetically tagged with a specific tetracysteine motif (CysCysProGlyCysCys). The synthesis of ReAsH-EDT2 is achieved through a two-step procedure that starts with an inexpensive precursor dye and minimizes the handling of toxic reagents like arsenic trichloride. This makes the synthesis accessible for a typical chemistry laboratory and can be completed within 2 to 3 days .

Synthesis Analysis

The preparation of ReAsH-EDT2 involves a straightforward synthesis process that can yield the compound in good amounts. The process is designed to be carried out in a standard chemistry lab setting, taking into account the safety concerns associated with the use of arsenic compounds. The synthesis is part of a broader method that can be applied to create a variety of biarsenical reagents and intermediates that bind to the tetracysteine-tagged proteins .

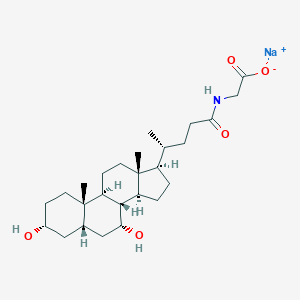

Molecular Structure Analysis

ReAsH-EDT2's molecular structure allows it to specifically bind to the tetracysteine tag on proteins. This specificity is crucial for its function as a fluorescent label, as it ensures that the fluorescence signal is a direct result of the interaction with the target protein. The structure of ReAsH-EDT2 is derived from resorufin, which contributes to its fluorescent properties .

Chemical Reactions Analysis

The chemical reactivity of ReAsH-EDT2 is particularly relevant when it comes to its binding to the tetracysteine tag on proteins. This interaction is the basis for its use as a probe in studying protein dynamics. The biarsenical nature of ReAsH-EDT2 means that it can form stable complexes with the tetracysteine motif, which is essential for its function as a quantitative probe .

Physical and Chemical Properties Analysis

ReAsH-EDT2's physical and chemical properties, such as its fluorescence, are central to its application in cellular studies. The compound's ability to permeate cell membranes and its fluorescent properties allow for the in-cell study of protein dynamics without the perturbation caused by larger protein tags. The fluorescence of ReAsH-EDT2 can be probed by FRET or direct excitation, which is useful for quantitative thermodynamic and kinetic studies .

Relevant Case Studies

One case study involving ReAsH-EDT2 is its use in labeling the model protein phosphoglycerate kinase (PGK) to study protein stability and kinetics both in vitro and in cells. The study found that using ReAsH-EDT2 allowed for quantitative measurements of protein folding rates and compared the effects of different-sized tags on protein dynamics. The research demonstrated that smaller tags, like ReAsH-EDT2, resulted in folding rates closer to those observed in vitro, highlighting the importance of tag size in in-cell measurements .

科学研究应用

Rotamer-Restricted Fluorogenicity

- 蛋白质的荧光标记: 当结合到含有四硫醚基序的蛋白质时,ReAsH-EDT2会变得荧光,这对于在活细胞中研究蛋白质定位和动态非常有价值 (Walker, Rablen, & Schepartz, 2016)。

蛋白质标记

- 穿膜特性: 由于其穿透细胞膜的能力,这种染料可以标记细胞内的四硫醚标记蛋白质 (Adams & Tsien, 2008)。

正交肽结合

- 蛋白质的选择性标记: ReAsH-EDT2已被用于选择性标记具有特定肽序列的蛋白质,从而使得在复杂环境中对蛋白质进行差异标记成为可能 (Chen et al., 2007)。

体内蛋白质标记

- 在变形虫中的应用: 在变形虫中证明了其在体内蛋白质标记中的有效性,为传统荧光蛋白融合标记方法提供了一种替代方案 (Hwang, Chen, & Knecht, 2009)。

研究AMPA受体

- 神经可塑性分析: 用于研究神经元中AMPA受体的运输,有助于我们理解突触修饰和神经可塑性 (Ju et al., 2004)。

蛋白质相互作用

- 检测蛋白质相互作用: ReAsH-EDT2已被应用于检测活细胞中的蛋白质相互作用和替代构象 (Luedtke, Dexter, Fried, & Schepartz, 2007)。

色团辅助光灭活

- 蛋白质的灭活: 这种染料被用于蛋白质的色团辅助光灭活(CALI),这种方法允许在活细胞中精确灭活特定蛋白质 (Tour et al., 2003)。

单分子定位

- 高分辨率成像: 实现了单分子的纳米级定位,提高了生物研究中分子成像的分辨率 (Park, Hanson, Duff, & Selvin, 2004)。

细胞内蛋白质动态

- 蛋白质动态研究: 用作定量探针来研究细胞内蛋白质动态,为了解蛋白质标记对蛋白质行为的影响提供了见解 (Gelman, Wirth, & Gruebele, 2016)。

改进的荧光亮度

- 用于成像的增强荧光: 开发了具有改进的ReAsH亮度的四硫醚肽,有助于在活细胞中获得更好的成像对比度 (Van Engelenburg, Nahreini, & Palmer, 2010)。

蛋白质的正交标记

- 双蛋白质标记: 证明了在完整细胞中使用FlAsH和ReAsH正交标记两种不同蛋白质的可能性,这是在研究蛋白质相互作用方面的重大进展 (Zürn et al., 2010)。

多功能成像应用

- 合成肽的活细胞成像: 用于在植物中表达的合成肽的活细胞荧光成像,将ReAsH-EDT2的应用扩展到动物细胞之外 (Estevez & Somerville, 2006)。

安全和危害

未来方向

ReAsH-EDT2 is a valuable tool for studying protein dynamics and protein-protein interactions . Its small size reduces interference with protein function, making it ideal for tracking protein localization . Its versatility also offers a wide range of benefits, such as rapid detection of proteins, multiplex flexibility, and suitability for imaging in live or fixed cells .

属性

IUPAC Name |

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13As2NO3S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572996 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ReAsH-EDT2 | |

CAS RN |

438226-89-2 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

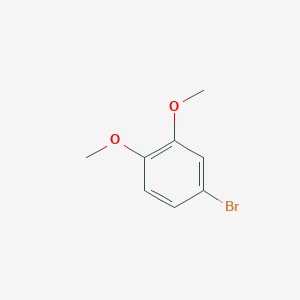

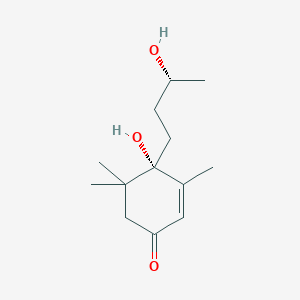

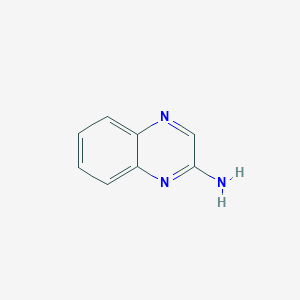

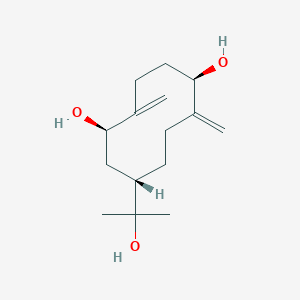

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。